

CRT0066101: A Pan-PKD Inhibitor for Cancer Therapy - A Technical Guide

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Compound of Interest

Compound Name: CRT0066101 dihydrochloride

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Abstract

Protein Kinase D (PKD) is a family of serine/threonine kinases that have emerged as critical regulators of various cellular processes frequently dysregulated in cancer, including proliferation, survival, migration, and angiogenesis. CRT0066101 is a potent and selective, orally bioavailable pan-PKD inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models. This technical guide provides an in-depth overview of CRT0066101, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development exploring the therapeutic potential of PKD inhibition.

Introduction to CRT0066101

CRT0066101, with the chemical name 2-[4-[[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride, is a small molecule inhibitor that targets all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).^{[1][2]} By inhibiting PKD, CRT0066101 disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.^{[2][3]} Preclinical studies have shown its efficacy in various cancer types, including pancreatic, breast, colorectal, and bladder cancer, making it a promising candidate for further clinical development.^{[1][2][3]}

Mechanism of Action

The Protein Kinase D (PKD) family is activated downstream of G-protein coupled receptors (GPCRs) and other cell surface receptors that stimulate phospholipase C (PLC). PLC activation leads to the generation of diacylglycerol (DAG), which recruits both Protein Kinase C (PKC) and PKD to the cell membrane. Activated PKC then phosphorylates and activates PKD.[4] Once activated, PKD phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular functions that contribute to tumorigenesis.

CRT0066101 acts as a potent pan-PKD inhibitor, effectively blocking the catalytic activity of all three PKD isoforms.[3] This inhibition leads to the downstream suppression of several key oncogenic signaling pathways, including those mediated by AKT, ERK (MAPK), NF-κB, and MYC.[2] The collective impact of this pathway inhibition is a reduction in cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2]

Quantitative Data

In Vitro Kinase Inhibitory Activity

CRT0066101 exhibits high potency against all three PKD isoforms in biochemical assays.

Target	IC50 (nM)	Reference
PKD1	1	[3]
PKD2	2.5	[3]
PKD3	2	[3]

Anti-proliferative Activity in Cancer Cell Lines

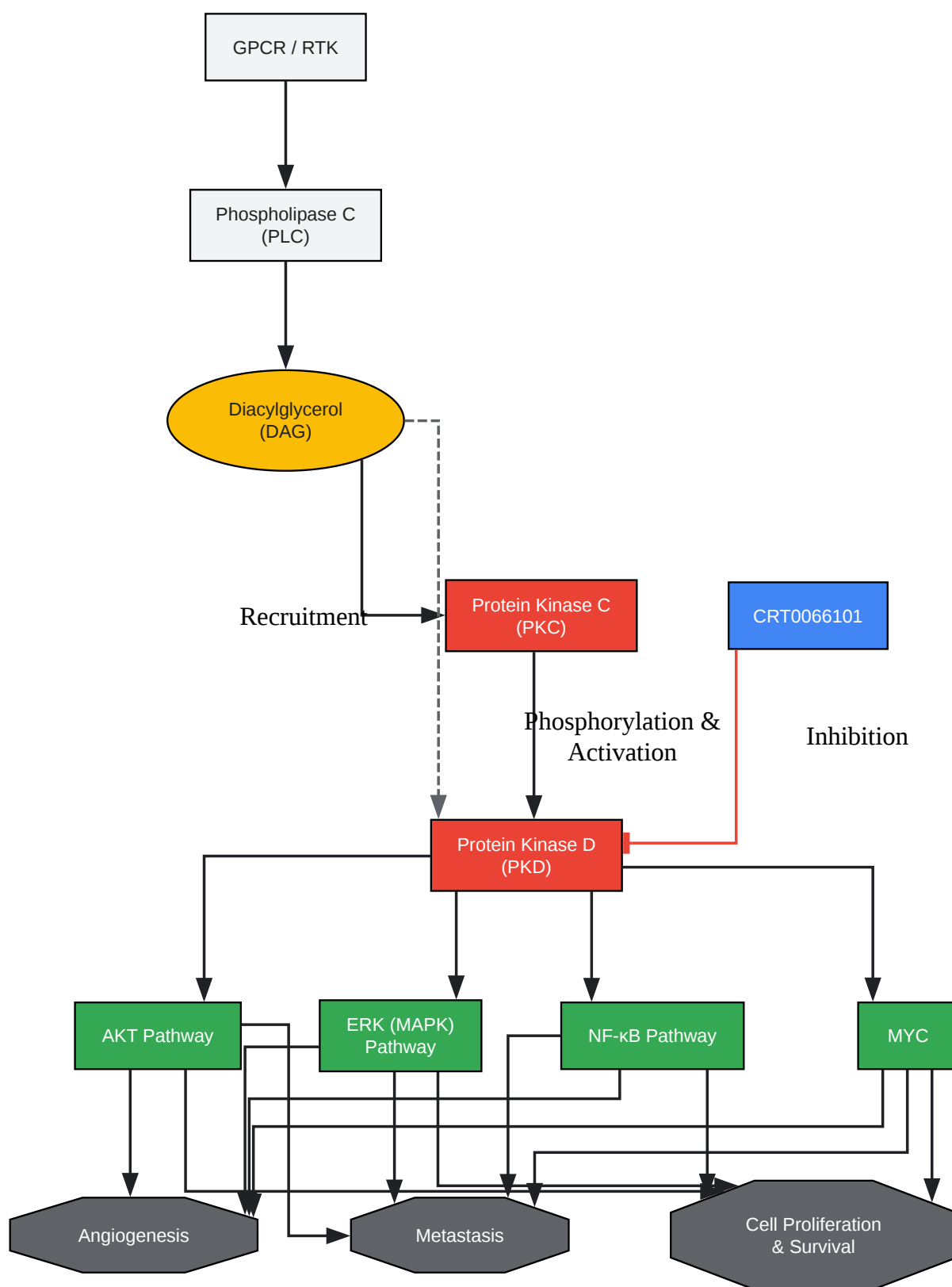
The half-maximal inhibitory concentration (IC50) of CRT0066101 has been determined in various cancer cell lines, demonstrating its broad anti-cancer potential.

Cell Line	Cancer Type	IC50 (μM)	Reference
Panc-1	Pancreatic Cancer	1	[5]
T24T	Bladder Cancer	0.3333	[1]
T24	Bladder Cancer	0.4782	[1]
UMUC1	Bladder Cancer	0.4796	[1]
TCCSUP	Bladder Cancer	1.4300	[1]
MCF-7-ADR	Doxorubicin-Resistant Breast Cancer	Dose-dependent decrease in viability (0.1-5 μM)	[6]

Signaling Pathways and Experimental Workflows

PKD Activation and Downstream Signaling

The following diagram illustrates the canonical activation pathway of PKD and its key downstream effectors implicated in cancer.

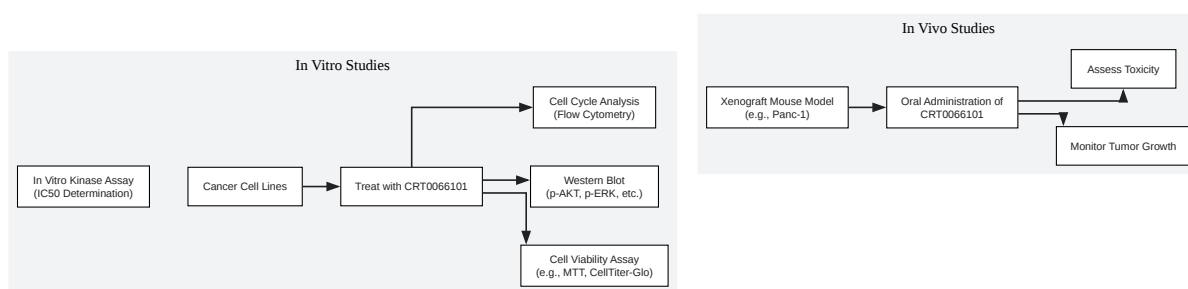


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Caption: PKD Activation and Downstream Signaling Pathway.

Experimental Workflow for Evaluating CRT0066101 Efficacy

This diagram outlines a typical experimental workflow to assess the anti-cancer effects of CRT0066101.



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Caption: Experimental Workflow for CRT0066101 Evaluation.

Detailed Experimental Protocols

In Vitro PKD Kinase Assay

This protocol is for determining the IC50 of CRT0066101 against PKD isoforms.

- Reagents and Materials:
 - Recombinant human PKD1, PKD2, or PKD3 enzyme.
 - Kinase buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 0.1 mM CaCl₂).

- Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).
- ATP (10 μ M).
- CRT0066101 (serial dilutions).
- ADP-Glo™ Kinase Assay Kit (Promega) or similar.
- 384-well white opaque plates.
- Procedure:
 1. Prepare serial dilutions of CRT0066101 in kinase buffer.
 2. In a 384-well plate, add the PKD enzyme, substrate, and CRT0066101 dilution (or DMSO as a vehicle control).
 3. Initiate the kinase reaction by adding ATP.
 4. Incubate at room temperature for 1 hour.
 5. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
 6. Calculate the percent inhibition for each concentration of CRT0066101 and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Phosphorylated Proteins

This protocol describes the detection of phosphorylated AKT (p-AKT) and ERK (p-ERK) in cancer cells treated with CRT0066101.

- Reagents and Materials:
 - Cancer cell lines (e.g., Panc-1, MDA-MB-231).
 - Cell culture medium and supplements.
 - CRT0066101.

- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF or nitrocellulose membranes.
- Transfer buffer.
- Blocking buffer (5% BSA or non-fat dry milk in TBST).
- Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-p-ERK1/2 (Thr202/Tyr204), and corresponding total protein antibodies; typically diluted 1:1000 in blocking buffer).
- HRP-conjugated anti-rabbit IgG secondary antibody (typically diluted 1:2000 in blocking buffer).
- Enhanced chemiluminescence (ECL) substrate.
- Procedure:
 1. Plate cells and allow them to adhere overnight.
 2. Treat cells with various concentrations of CRT0066101 for the desired time.
 3. Lyse the cells in ice-cold lysis buffer.
 4. Determine the protein concentration of the lysates using a BCA assay.
 5. Separate equal amounts of protein (20-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
 6. Block the membrane in blocking buffer for 1 hour at room temperature.
 7. Incubate the membrane with the primary antibody overnight at 4°C.
 8. Wash the membrane three times with TBST.

9. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
10. Wash the membrane three times with TBST.
11. Visualize the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with CRT0066101 using propidium iodide (PI) staining.

- Reagents and Materials:
 - Cancer cell lines.
 - CRT0066101.
 - Phosphate-buffered saline (PBS).
 - Ice-cold 70% ethanol.
 - Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS).[\[7\]](#)
 - RNase A solution (100 µg/mL in PBS).[\[8\]](#)
 - Flow cytometer.
- Procedure:
 1. Treat cells with CRT0066101 for the desired duration.
 2. Harvest approximately 1×10^6 cells and wash with PBS.
 3. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
 4. Incubate the cells at 4°C for at least 2 hours (or overnight).
 5. Centrifuge the fixed cells and wash twice with PBS.

6. Resuspend the cell pellet in PI staining solution containing RNase A.
7. Incubate in the dark at room temperature for 30 minutes.
8. Analyze the DNA content by flow cytometry.
9. Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of CRT0066101 in a subcutaneous xenograft mouse model.

- Reagents and Materials:
 - Immunodeficient mice (e.g., athymic nu/nu or NOD-SCID).
 - Cancer cell line (e.g., Panc-1).
 - Sterile PBS or serum-free medium.
 - Matrigel (optional).
 - CRT0066101 formulated for oral gavage (e.g., in 5% dextrose).[3]
 - Calipers for tumor measurement.
- Procedure:
 1. Harvest cancer cells during their exponential growth phase.
 2. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of approximately 5×10^6 cells per 100 μ L.[9][10]
 3. Subcutaneously inject the cell suspension into the flank of each mouse.
 4. Monitor the mice for tumor formation.

5. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
6. Administer CRT0066101 (e.g., 80 mg/kg/day) or the vehicle control orally once daily.[3][11]
7. Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Length x Width²)/2).
8. Monitor the body weight and general health of the mice throughout the study to assess toxicity.
9. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

CRT0066101 is a valuable research tool and a promising therapeutic candidate for the treatment of various cancers. Its potent and selective inhibition of the PKD family of kinases leads to the disruption of multiple oncogenic signaling pathways, resulting in reduced tumor growth and survival. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the anti-cancer properties of CRT0066101 and the broader role of PKD signaling in oncology. Further investigation into its clinical efficacy and safety profile is warranted.

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